N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Overview
Description
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that combines a furan ring, an imidazo[1,2-a]pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Formation of the Imidazo[1,2-a]pyridine Ring: This ring can be synthesized through cyclization reactions involving pyridine derivatives and appropriate reagents.
Coupling Reaction: The final step involves coupling the furan ring with the imidazo[1,2-a]pyridine ring through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Microwave-assisted synthesis is particularly advantageous for industrial production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of an imidazo[1,2-a]pyridine ring.
N-(furan-2-ylmethyl)cyanoacetamide: Contains a cyano group instead of a carboxamide group.
Uniqueness
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its combination of a furan ring and an imidazo[1,2-a]pyridine ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-5-17-9-12(16-13(17)7-10)14(18)15-8-11-3-2-6-19-11/h2-7,9H,8H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHTQIHHVNPFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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